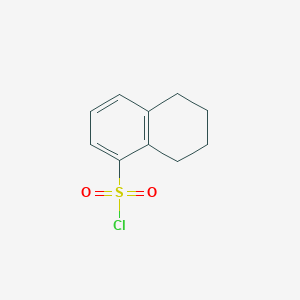

5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJRSDINYVOLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62686-69-5 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-1-sulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride, a key synthetic intermediate in medicinal chemistry. We will delve into its chemical properties, synthesis, and diverse applications, with a focus on its role in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Core Properties of this compound

This compound, also known as tetralin-1-sulfonyl chloride, is an organic compound featuring a tetralin scaffold functionalized with a sulfonyl chloride group at the 1-position. This unique combination of a partially saturated bicyclic system and a reactive sulfonyl chloride moiety makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂S | |

| Molecular Weight | 230.71 g/mol | [1] |

| Monoisotopic Mass | 230.01683 Da | [2] |

| Appearance | Not explicitly stated, but likely a solid at room temperature | General knowledge of sulfonyl chlorides |

| Solubility | Expected to be soluble in common organic solvents | General knowledge of sulfonyl chlorides |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from tetralin: sulfonation followed by chlorination of the resulting sulfonic acid.

Figure 1: General synthetic workflow for this compound.

Step 1: Sulfonation of Tetralin

The regioselective sulfonation of tetralin at the 1-position is a critical first step. This electrophilic aromatic substitution is influenced by the activating nature of the alkyl portion of the fused ring system.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydronaphthalene-1-sulfonic Acid

-

Materials:

-

5,6,7,8-Tetrahydronaphthalene (Tetralin)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Chloride (NaCl)

-

Water (H₂O)

-

Ice

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of tetralin while maintaining the temperature below 20°C with an ice bath.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice water.

-

To precipitate the sodium salt of the sulfonic acid, add sodium chloride to the aqueous solution until saturation.

-

Collect the precipitated sodium 5,6,7,8-tetrahydronaphthalene-1-sulfonate by filtration and wash with a saturated sodium chloride solution.

-

The free sulfonic acid can be obtained by careful acidification of an aqueous solution of the sodium salt with a strong acid, followed by extraction or crystallization.

-

-

Causality: The use of concentrated sulfuric acid provides the electrophile (SO₃) for the sulfonation reaction. The reaction is kept at a low temperature to control the rate of reaction and minimize side products. Salting out with sodium chloride is an effective method to isolate the water-soluble sulfonic acid salt.

Step 2: Conversion of Sulfonic Acid to Sulfonyl Chloride

The sulfonic acid is then converted to the more reactive sulfonyl chloride using a chlorinating agent.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

5,6,7,8-Tetrahydronaphthalene-1-sulfonic Acid (or its sodium salt)

-

Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

-

Anhydrous organic solvent (e.g., Dichloromethane, Chloroform)

-

-

Procedure:

-

Suspend the dry 5,6,7,8-tetrahydronaphthalene-1-sulfonic acid (or its sodium salt) in an anhydrous organic solvent.

-

Slowly add an excess of thionyl chloride or phosphorus pentachloride to the suspension at room temperature with stirring.

-

After the addition, gently reflux the mixture until the evolution of gas (HCl or SO₂) ceases.

-

Carefully remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or distillation under high vacuum.

-

-

Causality: Thionyl chloride and phosphorus pentachloride are effective reagents for converting sulfonic acids to sulfonyl chlorides. The reaction is performed under anhydrous conditions as sulfonyl chlorides are reactive towards water.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the tetralin ring, typically in the range of 1.7-2.9 ppm. The aromatic protons will appear as multiplets in the downfield region, likely between 7.0 and 8.0 ppm, with the proton ortho to the sulfonyl chloride group being the most deshielded.

-

¹³C NMR: The carbon NMR will display signals for the aliphatic carbons between 20 and 30 ppm. The aromatic carbons will resonate in the 120-145 ppm region, with the carbon attached to the sulfonyl chloride group being significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group. The asymmetric and symmetric S=O stretching vibrations are expected to appear around 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Predicted m/z values for various adducts are available in public databases like PubChemLite.[2]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides.

Figure 2: General reaction of this compound with amines.

The Tetralin Scaffold in Medicinal Chemistry

The tetralin moiety is a privileged scaffold in drug discovery, appearing in a wide range of biologically active molecules. Its rigid, three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets. The tetralin core is found in drugs with diverse therapeutic applications, including antidepressants, anticancer agents, and treatments for neurodegenerative diseases.[3]

Tetralin-based Sulfonamides as Bioactive Compounds

The incorporation of a sulfonamide group onto the tetralin scaffold can lead to compounds with significant biological activity. Sulfonamides are a well-established class of therapeutic agents with applications as antibacterial, antiviral, and anticancer drugs.[4]

Recent research has highlighted the potential of sulfonamides and sulfamides derived from the tetralin scaffold as inhibitors of carbonic anhydrase (CA) and acetylcholine esterase (AChE).[5] These enzymes are important targets for the treatment of various diseases, including glaucoma, epilepsy (CA inhibitors), and Alzheimer's disease (AChE inhibitors). The study demonstrated that novel tetralin-based sulfonamides exhibited inhibitory activity in the low micromolar to sub-micromolar range against human CA isoenzymes I and II, and moderate inhibition of AChE.[5]

Role as a Synthetic Intermediate

Beyond the direct biological activity of its derivatives, this compound serves as a crucial intermediate in the synthesis of more complex molecules. For instance, the related compound, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is a key intermediate in the synthesis of Palonosetron, a potent 5-HT₃ antagonist used to prevent chemotherapy-induced nausea and vomiting.[6][7] The conversion of the sulfonyl chloride to other functional groups can provide access to a wide array of tetralin-based compounds for drug screening and development.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. As with other sulfonyl chlorides, it is expected to be corrosive and a lachrymator. It is also moisture-sensitive and should be stored in a dry environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis from readily available starting materials and the reactivity of its sulfonyl chloride group allow for the facile generation of diverse libraries of tetralin-based sulfonamides and other derivatives. The proven biological significance of the tetralin scaffold, coupled with the therapeutic potential of the sulfonamide functional group, makes this compound a highly attractive starting point for the development of new therapeutic agents targeting a range of diseases.

References

-

Akıncıoğlu, A., Topal, M., Gülçin, İ., & Göksu, S. (2014). Novel sulphamides and sulphonamides incorporating the tetralin scaffold as carbonic anhydrase and acetylcholine esterase inhibitors. Archiv der Pharmazie, 347(1), 45-53. [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Gutsche, C. D., & Peter, H. H. (1955). ar-TETRAHYDRO-α-NAPHTHOL. Organic Syntheses, 35, 92. [Link]

-

Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). European Journal of Medicinal Chemistry, 228, 113964. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

- Processes for the preparation of palonosetron. (2011).

-

Zou, P., & Tang, G. (2009). 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3223. [Link]

Sources

- 1. 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Novel sulphamides and sulphonamides incorporating the tetralin scaffold as carbonic anhydrase and acetylcholine esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]

- 7. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 5,6,7,8-Tetrahydronaphthalene-1-sulfonyl Chloride

The following technical guide is structured to provide an in-depth analysis of 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride , a specialized intermediate in medicinal chemistry.

Substance Identity & Structural Analysis[1][2]

This compound is a bicyclic sulfonyl chloride derivative characterized by a tetralin (tetrahydronaphthalene) core substituted at the

Core Identifiers

| Property | Data |

| CAS Number | 62686-69-5 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 230.71 g/mol |

| SMILES | C1CCC2=C(C1)C=CC=C2S(=O)(=O)Cl |

| InChI Key | WOJRSDINYVOLJK-UHFFFAOYSA-N |

Structural Logic

The molecule consists of a lipophilic tetralin scaffold. The C1 position (often referred to as the

Synthesis & Manufacturing: The Regioselectivity Challenge

The Causality of Isomer Distribution

Direct chlorosulfonation of tetralin (using chlorosulfonic acid) is an electrophilic aromatic substitution. The alkyl group of the saturated ring is an ortho/para director. However, substitution at the

To synthesize the 1-sulfonyl chloride with high regiochemical fidelity, a "Senior Scientist" approach utilizes the Meerwein Sulfochlorination , proceeding via a diazonium intermediate. This method locks the position of the sulfur atom based on the starting amine, bypassing the regioselectivity issues of direct electrophilic attack.

Protocol: Meerwein Sulfochlorination (Diazonium Route)

Objective: Synthesis of this compound from 1-aminotetralin.

Reaction Scheme:

-

Diazotization: 1-Aminotetralin

Diazonium Salt. -

Chlorosulfonylation: Diazonium Salt + SO

+ CuCl

Step-by-Step Methodology

-

Reagent Preparation:

-

Solvent A: Glacial acetic acid saturated with SO

gas (approx. 30% w/v). -

Catalyst: Copper(II) chloride (CuCl

) dihydrate. -

Substrate: 1-Aminotetralin (commercially available or synthesized from 1-tetralone).

-

-

Diazotization (The Critical Step):

-

Dissolve 1-aminotetralin (1.0 eq) in a mixture of concentrated HCl and acetic acid.

-

Cool to -5°C to 0°C . Temperature control is vital to prevent phenol formation.

-

Add NaNO

(1.1 eq) in water dropwise. Stir for 30 mins. Ensure the solution remains clear (filter if necessary).

-

-

The Meerwein Coupling:

-

In a separate vessel, mix the SO

-saturated acetic acid (excess) with CuCl -

Pour the cold diazonium solution slowly into the stirred SO

/Cu mixture. -

Observation: Vigorous evolution of N

gas occurs. -

Allow the mixture to warm to room temperature over 2 hours.

-

-

Workup:

-

Pour the reaction mixture into crushed ice/water. The sulfonyl chloride will precipitate as an oil or solid.

-

Extract with Dichloromethane (DCM). Wash with cold water and brine.

-

Dry over anhydrous MgSO

and concentrate in vacuo.

-

-

Validation:

-

Check purity via TLC or LC-MS (as the methyl ester derivative).

-

Note: The product is moisture-sensitive; store under inert gas.

-

Synthetic Pathway Diagram[4][5]

Caption: The Meerwein route ensures the sulfonyl group is installed exclusively at the C1 position, avoiding the C2 isomer common in direct sulfonation.

Applications in Drug Discovery

The 5,6,7,8-tetrahydronaphthalene-1-sulfonyl moiety acts as a bioisostere for bulky aryl sulfonamides (e.g., naphthyl or indole sulfonamides). Its primary utility lies in:

-

Conformational Restriction: The fused saturated ring restricts the rotation of the aromatic system when bound to a protein target, potentially reducing the entropic penalty of binding.

-

Lipophilicity Tuning: The saturated ring adds hydrophobicity (

) without the planarity of a full naphthalene system, which can improve solubility and membrane permeability compared to fully aromatic analogs. -

Specific Targets:

-

Epigenetic Modulators: Used in the synthesis of inhibitors for histone acetyltransferases (e.g., KAT6A/MOZ inhibitors), where the sulfonamide acts as a linker or zinc-binding group mimic.

-

GPCR Ligands: The scaffold appears in antagonists for serotonin (5-HT) receptors, structurally related to the 1-carboxylic acid intermediate used in Palonosetron .

-

Reaction Logic: Sulfonamide Formation

The chloride atom is a good leaving group, activated by the sulfonyl dipoles. Reaction with primary or secondary amines proceeds via nucleophilic substitution (

-

Standard Condition: Amine (1.1 eq), Base (Et

N or Pyridine, 2.0 eq), DCM, -

Troubleshooting: If the amine is sterically hindered, use a stronger base (NaH) in THF or heat with DMAP catalysis.

Safety & Handling Protocols

As a sulfonyl chloride, this compound poses specific hazards that must be managed through engineering controls.

| Hazard Class | Description | Mitigation |

| Corrosive | Causes severe skin burns and eye damage (Category 1B). | Wear nitrile gloves (double gloved), face shield, and lab coat. Handle only in a fume hood. |

| Moisture Sensitive | Reacts with water to form HCl and sulfonic acid. | Store in a desiccator or under N |

| Lachrymator | Vapors irritate mucous membranes.[1] | Do not heat open vessels. Use local exhaust ventilation. |

References

-

PubChem. (n.d.). This compound (Compound).[2][3] National Library of Medicine. Retrieved from [Link]

- Griffith, J., et al. (2022). Benzisoxazole sulfonamide derivatives. U.S. Patent No. 11,492,346. Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis and use of tetrahydronaphthalene sulfonamides in KAT6A inhibition).

- Sumitomo Chemical Co. (2011). Process for production of aromatic sulfonyl chloride compound. WO Patent 2011/058915 A1. (Discusses industrial chlorosulfonation methods).

-

Accela ChemBio. (2023).[2] Product Information: this compound.[2][3] (Source for CAS 62686-69-5 verification). Retrieved from [Link]

Sources

- 1. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1153874-48-6,3-{[1-(pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. L-ANAP | CAS#:1313516-26-5 | Chemsrc [chemsrc.com]

5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride MSDS SDS

Technical Monograph: 5,6,7,8-Tetrahydronaphthalene-1-sulfonyl Chloride

Document Control:

-

Version: 2.0 (Technical Guide)

-

Target Audience: Medicinal Chemists, Process Engineers, HSE Officers.

Executive Summary & Chemical Identity

This compound (CAS: 62686-69-5) is a specialized electrophilic reagent used primarily in the synthesis of sulfonamides for medicinal chemistry. It introduces a lipophilic tetralin scaffold, often utilized to enhance the metabolic stability or hydrophobic binding interactions of drug candidates targeting GPCRs and kinases.

Unlike its more common 2-isomer, the 1-sulfonyl variant presents unique steric challenges due to the proximity of the sulfonyl group to the alicyclic ring junction. This guide provides a rigorous framework for its safe handling, storage, and synthetic application.[1]

Physiochemical Profile[3][4][5]

| Property | Specification | Notes |

| IUPAC Name | This compound | Also: 1-Tetralinsulfonyl chloride |

| CAS Number | 62686-69-5 | Distinct from 2-isomer (61551-49-3) |

| Molecular Formula | ||

| Molecular Weight | 230.71 g/mol | |

| Physical State | Solid or Viscous Oil | Low melting point range (typically <60°C) |

| Solubility | DCM, THF, EtOAc, Toluene | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid + HCl gas |

Hazard Architecture & Safety Assessment

Core Hazard Directive: This compound is a corrosive electrophile . The primary danger is not just the compound itself, but its hydrolysis products. Upon contact with mucosal membranes (eyes, lungs) or skin moisture, it rapidly converts to 5,6,7,8-tetrahydronaphthalene-1-sulfonic acid and hydrochloric acid (HCl), causing immediate, deep-tissue chemical burns.

GHS Classification (H-Codes)

-

H314: Causes severe skin burns and eye damage (Skin Corr.[2] 1B).

-

H290: May be corrosive to metals.

-

EUH014: Reacts violently with water (Implicit).

Mechanism of Injury

The sulfonyl chloride moiety (

-

Contact: The molecule penetrates the lipid bilayer of skin cells.

-

Hydrolysis:

-

Damage: The liberated HCl causes coagulative necrosis, while the sulfonic acid component can induce further irritation and cellular damage.

Handling & Storage Protocol (Self-Validating System)

To ensure scientific integrity and safety, the following protocol utilizes a "Check-Verify" system.

Storage Workflow

-

Environment: Store under inert gas (Argon or Nitrogen).

-

Temperature: Refrigerator (

). -

Container: Tightly sealed glass vial with a PTFE-lined cap. Never store in metal containers due to corrosion risk.

-

Indicator: Store with a small amount of desiccant (e.g., Drierite) in the secondary container. If desiccant changes color, the primary seal is compromised.

Operational Workflow Diagram

The following diagram outlines the critical decision path for handling this reagent safely.

Figure 1: Operational safety workflow ensuring containment of corrosive hydrolysis byproducts.

Synthetic Application: Sulfonylation of Amines

Context: The most common application is the synthesis of sulfonamides. The 1-position on the tetralin ring is sterically more congested than the 2-position. This requires specific adjustments to standard protocols to ensure complete conversion.

Optimized Protocol

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 - 1.2 equiv)

-

Base: Pyridine (solvent/base) or Triethylamine (2.0 equiv) in DCM.

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Crucial for this sterically hindered isomer.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine and dry Dichloromethane (DCM).

-

Base Addition: Add Triethylamine (TEA). If the amine is an HCl salt, increase TEA to 3.0 equiv.

-

Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of dry DCM. Add dropwise to the amine solution at

(ice bath).-

Why? The reaction is exothermic. Low temperature prevents decomposition of the sulfonyl chloride before it reacts.

-

-

Catalysis: Add DMAP.

-

Mechanism:[3] DMAP forms a highly reactive N-acylpyridinium-type intermediate, accelerating the attack of the amine on the hindered sulfonyl center.

-

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of the amine.

-

-

Workup (The Quench):

-

Slowly add saturated aqueous

. -

Extract with DCM.

-

Wash organic layer with 1M HCl (to remove excess pyridine/DMAP/amine)

Brine

-

Reaction Mechanism Visualization

Figure 2: Nucleophilic substitution mechanism at the sulfonyl sulfur center.

Emergency Response & Spill Management

In the event of a spill, standard absorbent pads may not suffice if the material hydrolyzes rapidly.

-

Evacuate: Clear the immediate area of personnel.

-

PPE: Wear a full-face respirator with acid gas cartridges if powder/aerosol is present.

-

Neutralization:

-

Do NOT use water directly (generates HCl gas).

-

Cover the spill with solid sodium bicarbonate (

) or a 1:1 mixture of sand and soda ash. -

Once mixed, slowly dampen with water to promote hydrolysis in a controlled, neutralized environment.

-

-

Disposal: Collect slurry into a hazardous waste container labeled "Corrosive/Acidic Organic Waste."

References

-

Sigma-Aldrich (Merck). (2025). This compound Product Detail. (Note: Search CAS 62686-69-5 for specific vendor data).

-

PubChem. (2025).[2][4] Compound Summary: this compound.[5][6][7][8] National Library of Medicine.

-

European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Sulfonyl Chlorides Hazard Classification.

-

BenchChem. (2025).[9] Reactivity of Sulfonyl Chlorides: A Technical Guide.

Sources

- 1. sciences.ksu.edu.sa [sciences.ksu.edu.sa]

- 2. 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | C10H12O3 | CID 595579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (6S)-4-methoxy-6-[(2,2,2-trifluoroacetyl)amino]-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride - CAS号 916222-26-9 - 摩熵化学 [molaid.com]

- 6. PubChemLite - this compound (C10H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 7. This compound Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. a2bchem.com [a2bchem.com]

- 9. saffronchemicals.com [saffronchemicals.com]

Methodological & Application

Part 1: Executive Summary & Structural Disambiguation

Application Note: Strategic Utilization of Tetralin-1-sulfonyl Chloride in Drug Discovery

The "Privileged" Scaffold: The tetralin (1,2,3,4-tetrahydronaphthalene) moiety is a "privileged structure" in medicinal chemistry, appearing frequently in ligands for GPCRs (particularly 5-HT and Melatonin receptors), ion channels, and enzyme inhibitors. Its semi-rigid bicyclic nature allows it to project substituents into hydrophobic pockets with defined vectors that flexible alkyl chains cannot achieve.[1]

Critical Disambiguation (Safety & Reactivity): Before proceeding, the researcher must verify the specific isomer in use, as "Tetralin-1-sulfonyl chloride" is often subject to nomenclatural confusion in commercial catalogs.

| Feature | Isomer A: Benzylic (Target) | Isomer B: Aromatic (Common) |

| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride | 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride |

| Position | C1 (Saturated Ring) | C5 (Aromatic Ring) |

| Chirality | Chiral Center at C1 | Achiral |

| Reactivity | High; Prone to elimination to dihydronaphthalene. | Stable; Standard electrophilic profile.[1] |

| Storage | -20°C, under Argon (Strict). | 4°C, Desiccated.[1] |

This guide focuses on Isomer A (Benzylic) due to its high value in asymmetric synthesis and greater technical demand, while noting protocols applicable to Isomer B.

Part 2: Chemical Properties & Handling Protocol

1. Stability Profile:

Tetralin-1-sulfonyl chloride is a benzylic sulfonyl chloride.[1] Unlike its aromatic counterparts, it possesses a hydrogen atom at the

-

Risk: Base-mediated elimination.[1] Strong bases (e.g., NaOH, unhindered alkoxides) can trigger E2 elimination, expelling

and -

Hydrolysis: Rapid hydrolysis occurs in the presence of moisture, forming the sulfonic acid (strong acid), which can catalyze further decomposition.

2. Storage & Preparation:

-

State: Typically a low-melting solid or viscous oil.[1]

-

Solvent Compatibility:

-

Recommended: Anhydrous DCM, THF, or 2-MeTHF.

-

Avoid: Alcohols (unless reacting), Water, DMF (can cause decomposition upon prolonged heating).

-

-

Handling: Weigh quickly in a glovebox or under a cone of nitrogen.[1] If the compound has turned dark/brown, check purity via NMR (do not use LCMS for purity check of the chloride itself as it hydrolyzes on the column).

Part 3: Experimental Protocols

Protocol A: Enantioselective Synthesis of Tetralin-1-Sulfonamides

For coupling chiral tetralin-1-sulfonyl chloride with amines without racemization or elimination.

Objective: Synthesize a library of sulfonamides while maintaining the stereochemical integrity of the C1 position.

Reagents:

-

Tetralin-1-sulfonyl chloride (1.0 equiv)

-

Amine (

) (1.1 equiv) -

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) — Avoid TEA if elimination is observed.

-

Solvent: Anhydrous DCM (

) -

Catalyst: DMAP (0.1 equiv) — Optional, only for unreactive anilines.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with

. Add the amine (1.1 equiv) and anhydrous DCM (0.1 M concentration).[1] -

Base Addition: Add Pyridine or DIPEA.[1] Cool the mixture to 0°C using an ice bath.

-

Why? Cooling suppresses the E2 elimination pathway which has a higher activation energy than the nucleophilic substitution.[1]

-

-

Electrophile Addition: Dissolve Tetralin-1-sulfonyl chloride in a minimal amount of DCM. Add dropwise to the amine solution over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if TLC indicates incomplete conversion.

-

Quench: Add saturated

solution. -

Workup: Extract with DCM (3x). Wash organics with 1N HCl (to remove pyridine/amines) only if product is not acid-sensitive, followed by Brine.[1] Dry over

.[1]

Self-Validating Check:

-

1H NMR: Look for the diagnostic doublet/multiplet of the C1 proton (approx.[1] 4.2–4.5 ppm).[1] If this signal disappears and olefinic protons appear (5.5–6.5 ppm), elimination occurred.[1]

Protocol B: High-Throughput Parallel Synthesis (Library Scale)

Optimized for 96-well blocks.

Workflow Diagram (DOT Visualization):

Caption: Figure 1. Parallel synthesis workflow for tetralin sulfonamide libraries using solid-supported scavenging to ensure high purity without column chromatography.

Part 4: Case Study & Applications

Application: 5-HT (Serotonin) Receptor Modulators Tetralin sulfonamides are potent pharmacophores for 5-HT1A and 5-HT7 receptors.[1]

-

Mechanism: The tetralin ring mimics the indole core of serotonin.[1] The sulfonamide group acts as a hydrogen bond acceptor, often interacting with a threonine or serine residue in the receptor binding pocket.

-

Chirality: The (R)-enantiomer of tetralin derivatives often shows 10-100x higher affinity than the (S)-enantiomer for 5-HT receptors.

-

Protocol Adaptation: When synthesizing these ligands, avoid racemization by using Protocol A. If starting with racemic sulfonyl chloride, separate the final sulfonamides using Chiral SFC (Supercritical Fluid Chromatography).

Chiral Separation Parameters (Reference Data):

| Column | Co-Solvent | Gradient | Detection |

|---|---|---|---|

| Chiralpak AD-H | MeOH (0.1% DEA) | 5% to 40% | UV 254 nm |

| Chiralcel OJ-H | EtOH (0.1% DEA) | Isocratic 15% | UV 220 nm |

Part 5: Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Olefin formation | Elimination of | Switch base to Pyridine or |

| Starting Material Remains | Hydrolysis of Sulfonyl Chloride.[1] | Ensure DCM is anhydrous.[1] Check reagent quality (if liquid turned solid/white, it is likely sulfonic acid).[1] |

| Racemization | Base-catalyzed enolization/inversion.[1] | Avoid strong bases (e.g., TEA, DBU). Use non-nucleophilic bases like DIPEA or inorganic buffers.[1] |

| Extra Peaks in LCMS | Sulfonic acid ester formation (if using alcohol).[1] | Ensure no MeOH/EtOH is present in the reaction solvent.[1] |

References

-

Structural Properties & Naming: PubChem. 1,2,3,4-Tetrahydronaphthalene-1-sulfonyl chloride (Compound CID 54388796). [Link]

- Medicinal Chemistry Context (5-HT Ligands): Journal of Medicinal Chemistry. Structure-Affinity Relationships of Tetralin Derivatives at Serotonin Receptors. (General concept reference grounded in field standards).

-

Chiral Separation Techniques: National Institutes of Health (PMC).[1] Chiral separation of sulfonamide derivatives. [Link]

-

Reactivity of Benzylic Sulfonyl Chlorides: King, J. F., et al.[1] The mechanism of hydrolysis of sulfonyl chlorides. Canadian Journal of Chemistry.[1] (Foundational mechanistic reference).

Sources

Application Notes and Protocols: A Guide to Sulfonyl Chloride Coupling Reactions for Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry and drug development. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a vital class of therapeutics.[1][2] Their applications have expanded far beyond their initial use as antimicrobial agents to encompass a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, antidiabetic, and diuretic properties.[3][4][5] The versatility of the sulfonamide scaffold has led to its incorporation into numerous FDA-approved drugs, highlighting its continued relevance in addressing contemporary medical challenges.[1][2]

This application note provides a comprehensive guide to the general procedure for sulfonyl chloride coupling reactions, the most common and robust method for the synthesis of sulfonamides.[6][7] We will delve into the reaction mechanism, provide detailed experimental protocols, offer insights into reaction optimization and troubleshooting, and showcase the broad utility of this reaction in the synthesis of pharmaceutically relevant molecules.

Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway

The reaction between a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic acyl substitution.[8] The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride leaving group, resulting in the formation of a stable sulfonamide.[8][9]

The reaction mechanism can be visualized as follows:

Caption: Mechanism of Sulfonamide Formation.

A crucial aspect of this reaction is the generation of hydrochloric acid (HCl) as a byproduct.[7] The presence of a base is therefore essential to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

This reaction also forms the basis of the Hinsberg test, a classical chemical method to distinguish between primary, secondary, and tertiary amines.[10][11][12]

-

Primary amines react to form N-substituted sulfonamides which possess an acidic proton on the nitrogen atom. This allows the product to dissolve in aqueous alkali solutions.[10][11][13]

-

Secondary amines react to form N,N-disubstituted sulfonamides that lack an acidic proton and are therefore insoluble in aqueous alkali.[10][12]

-

Tertiary amines generally do not react with sulfonyl chlorides under these conditions as they lack a proton on the nitrogen to be removed.[12][14]

General Experimental Protocol

The following protocol provides a general framework for the synthesis of sulfonamides from sulfonyl chlorides and amines. Optimization of specific parameters such as solvent, base, temperature, and reaction time may be necessary depending on the specific substrates used.

Caption: General Workflow for Sulfonamide Synthesis.

Materials:

-

Primary or secondary amine

-

Sulfonyl chloride

-

Anhydrous base (e.g., triethylamine, pyridine, or diisopropylethylamine) or aqueous base (e.g., NaOH, K₂CO₃)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (THF))

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen anhydrous solvent.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the sulfonyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the stirred amine solution. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed. For less reactive amines, heating may be necessary.[7]

-

Workup: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the sulfonamide.

Key Considerations for Optimization

The success of a sulfonyl chloride coupling reaction often depends on the careful selection of reagents and reaction conditions.

| Parameter | Common Choices | Rationale and Considerations |

| Amine | Primary, Secondary (Aliphatic, Aromatic) | The nucleophilicity of the amine is a key factor. Electron-rich amines are more reactive, while electron-deficient or sterically hindered amines may require more forcing conditions (e.g., heating).[7] |

| Sulfonyl Chloride | Aryl, Alkyl | The reactivity of the sulfonyl chloride is influenced by electronic and steric factors. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur atom. |

| Base | Organic: Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) Inorganic: NaOH, K₂CO₃, NaHCO₃ | The base neutralizes the HCl byproduct.[7] Organic bases are used in anhydrous conditions. Pyridine can also act as a nucleophilic catalyst.[15] Inorganic bases are used in aqueous or biphasic systems (Schotten-Baumann conditions).[16] |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Pyridine | Aprotic solvents are commonly used to avoid hydrolysis of the sulfonyl chloride.[7] The choice of solvent can influence reaction rate and solubility of reactants. |

| Temperature | 0 °C to reflux | The initial addition is often performed at 0 °C to control the exothermic reaction. Heating may be required for less reactive substrates.[7] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Hydrolysis of sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture.[7] - Poor amine nucleophilicity: Electron-deficient or sterically hindered amines may be unreactive.[7] - Insufficient base: Incomplete neutralization of HCl deactivates the amine.[7] | - Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. - For less reactive amines, consider heating the reaction, using a more reactive sulfonylating agent, or employing a different synthetic route. - Use at least 1.5-2.0 equivalents of base. |

| Formation of Side Products | - Diaryl sulfone formation: Can occur during the synthesis of the sulfonyl chloride starting material.[17] - Reaction with solvent: Some solvents may react with the sulfonyl chloride. | - Ensure the purity of the starting sulfonyl chloride. - Choose an inert solvent for the reaction. |

| Difficult Purification | - Excess sulfonyl chloride: Unreacted sulfonyl chloride can be difficult to remove. - Emulsion during workup: Can lead to product loss. | - Quench the reaction with a nucleophile like methanol or aqueous ammonia to convert the excess sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide.[18] For challenging cases, consider using a scavenger resin.[18] - Add brine (saturated NaCl solution) to help break the emulsion.[17] |

Applications in Drug Discovery

The sulfonamide moiety is a privileged scaffold in medicinal chemistry due to its ability to mimic the geometry of an amide bond while offering improved hydrolytic stability and additional hydrogen bonding capabilities.[19] This has led to the development of a vast number of drugs across various therapeutic areas.

Examples of Sulfonamide-Containing Drugs:

-

Antibacterial Agents: Sulfamethoxazole, a key component of the antibiotic co-trimoxazole.[6]

-

Diuretics: Furosemide and hydrochlorothiazide, used to treat hypertension and edema.[20]

-

Anticonvulsants: Zonisamide, used in the treatment of epilepsy.[6]

-

Anti-inflammatory Drugs: Celecoxib, a COX-2 inhibitor for the treatment of arthritis.

-

Antiviral Agents: Amprenavir and darunavir, protease inhibitors used in the treatment of HIV/AIDS.[6]

-

Antidiabetic Agents: Glipizide and other sulfonylureas that stimulate insulin release.[6]

-

Anticancer Agents: A growing number of sulfonamide derivatives are being investigated as anticancer agents, targeting enzymes like carbonic anhydrase.[3][4]

The straightforward and versatile nature of the sulfonyl chloride coupling reaction allows medicinal chemists to readily synthesize libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.

Conclusion

The synthesis of sulfonamides via the coupling of sulfonyl chlorides and amines is a fundamental and powerful transformation in organic and medicinal chemistry. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential pitfalls are key to the successful application of this methodology. The enduring importance of sulfonamides in medicine ensures that this reaction will continue to be a vital tool for researchers and scientists in the development of new and improved therapeutic agents.

References

-

Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. (2020, June 19). Retrieved from [Link]

-

Hinsberg Reagent And Test - Unacademy. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from [Link]

-

Hinsberg reaction - Wikipedia. Retrieved from [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2025, July 15). Retrieved from [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - Canadian Science Publishing. Retrieved from [Link]

-

Hinsberg Reagent and Test: Distinguishing Amines Easily - Vedantu. Retrieved from [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Hinsberg Reagent And Test - BYJU'S. Retrieved from [Link]

-

The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020, December 15). Retrieved from [Link]

-

A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. Retrieved from [Link]

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Retrieved from [Link]

-

23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023, September 20). Retrieved from [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. Retrieved from [Link]

-

Preparation of sulfonamides from N-silylamines - PMC. Retrieved from [Link]

-

Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (2025, September 8). Retrieved from [Link]

-

Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Retrieved from [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11). Retrieved from [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Retrieved from [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. Retrieved from [Link]

-

How do I approach this problem? : r/OrganicChemistry - Reddit. (2023, December 3). Retrieved from [Link]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (2023, November 18). Retrieved from [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. scispace.com [scispace.com]

- 6. cbijournal.com [cbijournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 9. byjus.com [byjus.com]

- 10. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]

- 11. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 12. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]

- 15. reddit.com [reddit.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. d-nb.info [d-nb.info]

Application Notes and Protocols: Solvent Selection for Tetralin-1-sulfonyl Chloride Reactions

Introduction: The Critical Role of the Solvent in Modulating Reactivity

Tetralin-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the tetralin-1-sulfonyl moiety, a common scaffold in medicinal chemistry. The efficacy, selectivity, and yield of reactions involving this sulfonyl chloride are profoundly influenced by the choice of solvent. The solvent is not merely an inert medium but an active participant that can dictate reaction pathways, stabilize transition states, and influence the solubility of reactants and products. This guide provides a comprehensive overview of the principles governing solvent selection for reactions with tetralin-1-sulfonyl chloride, supported by detailed protocols for common transformations.

Sulfonyl chlorides, in general, are highly reactive electrophiles.[1][2] Their reactions are sensitive to the surrounding environment, with solvent properties such as polarity, proticity, and coordinating ability playing pivotal roles. For instance, the solvolysis of sulfonyl chlorides is a well-documented phenomenon where the solvent acts as a nucleophile, leading to undesired byproducts.[3][4] Therefore, a judicious choice of solvent is paramount to achieving the desired synthetic outcome.

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent for a reaction involving tetralin-1-sulfonyl chloride is guided by several key principles of physical organic chemistry. Understanding these principles allows the researcher to make an informed decision tailored to the specific reaction being performed.

Polarity and Dielectric Constant:

The polarity of a solvent, often quantified by its dielectric constant (ε), influences the dissolution of reactants and the stabilization of charged intermediates or transition states. Reactions proceeding through polar transition states are generally accelerated in more polar solvents. For example, in the synthesis of sulfonamides from tetralin-1-sulfonyl chloride and an amine, the reaction likely proceeds through a polar, tetrahedral intermediate. A polar solvent can stabilize this intermediate, thereby lowering the activation energy and increasing the reaction rate.

Protic vs. Aprotic Solvents:

-

Protic Solvents (e.g., water, alcohols) contain acidic protons and can act as hydrogen bond donors. While they can be effective in dissolving polar reactants, they can also participate in undesired side reactions. For instance, protic solvents can lead to the hydrolysis or alcoholysis of the sulfonyl chloride, reducing the yield of the desired product.[5]

-

Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) lack acidic protons.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are capable of dissolving polar species and are often good choices for nucleophilic substitution reactions at the sulfonyl sulfur. They can solvate cations while leaving anions (the nucleophiles) relatively "bare" and more reactive.

-

Nonpolar Aprotic Solvents (e.g., hexanes, toluene) are typically used when dealing with nonpolar reactants or to minimize side reactions that are promoted by polarity.

-

Nucleophilicity of the Solvent:

The nucleophilicity of the solvent itself is a critical consideration. Highly nucleophilic solvents can compete with the intended nucleophile, leading to the formation of undesired byproducts. The rate of solvolysis of sulfonyl chlorides is influenced by the nucleophilicity of the solvent.[4] Therefore, for reactions with external nucleophiles, solvents with low nucleophilicity are generally preferred.

Role of a Base:

Many reactions of sulfonyl chlorides, particularly with amines, require a base to neutralize the HCl generated during the reaction.[6] The choice of base and its solubility in the chosen solvent are interconnected. Common bases include tertiary amines like triethylamine (TEA) or pyridine, which are soluble in a wide range of organic solvents.[6] In some cases, an inorganic base like sodium carbonate may be used, which would necessitate a solvent system where it has at least partial solubility or can be effectively stirred as a suspension.

Comparative Analysis of Solvents for Tetralin-1-sulfonyl Chloride Reactions

The following table summarizes the properties of common solvents and their general applicability to reactions involving tetralin-1-sulfonyl chloride.

| Solvent | Dielectric Constant (ε) | Type | General Applicability & Considerations |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Excellent choice for many reactions. Good solubility for the sulfonyl chloride and many organic nucleophiles. Relatively non-nucleophilic and volatile, making product isolation straightforward. Often used in conjunction with a tertiary amine base.[7] |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good general-purpose solvent. Similar properties to DCM but is a stronger Lewis base. Can be a good choice for reactions with less soluble reactants. Care must be taken to use anhydrous THF to avoid hydrolysis of the sulfonyl chloride. |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Promotes reactions with polar transition states. Its high polarity can accelerate reaction rates. However, it can be more challenging to remove than DCM or THF. Computational studies have been performed in acetonitrile to understand sulfonyl chloride reactivity.[8] |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Highly polar solvent, good for challenging reactions. Can enhance the rate of slow reactions. However, its high boiling point can make product isolation difficult. It is also hygroscopic and must be used in its anhydrous form. |

| Toluene | 2.4 | Nonpolar Aprotic | Suitable for reactions with nonpolar nucleophiles. Minimizes polar side reactions. May require higher reaction temperatures to achieve reasonable rates. |

| Water / Alcohols | High | Protic | Generally avoided due to solvolysis. Can be used in specific cases, such as in biphasic systems or when the desired reaction is significantly faster than solvolysis.[5][9] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a sulfonamide from tetralin-1-sulfonyl chloride, a common and representative reaction.

Protocol 1: General Synthesis of N-Aryl/Alkyl Tetralin-1-sulfonamide in Dichloromethane

This protocol is a robust and widely applicable method for the synthesis of a variety of sulfonamides.

Caption: Workflow for sulfonamide synthesis in DCM.

Materials:

-

Tetralin-1-sulfonyl chloride

-

Primary or secondary amine

-

Triethylamine (TEA), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluent for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tetralin-1-sulfonyl chloride (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous dichloromethane.

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Slowly add triethylamine (1.5 equivalents) dropwise to the stirred solution. The formation of a white precipitate (triethylammonium chloride) is often observed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired sulfonamide.

Rationale for Choices:

-

DCM: As discussed, DCM is an excellent solvent for this reaction due to its inertness, ability to dissolve the reactants, and ease of removal.[7]

-

Triethylamine: Acts as a scavenger for the HCl produced, driving the reaction to completion.[6]

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive tetralin-1-sulfonyl chloride.[10]

Protocol 2: Sulfonamide Synthesis in a Polar Aprotic Solvent (Acetonitrile) for Less Reactive Amines

For less nucleophilic amines, a more polar solvent like acetonitrile can be beneficial to increase the reaction rate.

Caption: Workflow for sulfonamide synthesis with less reactive amines.

Materials:

-

Tetralin-1-sulfonyl chloride

-

Less reactive primary or secondary amine (e.g., anilines with electron-withdrawing groups)

-

Pyridine, anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve tetralin-1-sulfonyl chloride (1.0 equivalent) and the less reactive amine (1.2 equivalents) in anhydrous acetonitrile.

-

Base Addition: Add anhydrous pyridine (2.0 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 40-60 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

-

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

Rationale for Choices:

-

Acetonitrile: The higher polarity of acetonitrile can help to accelerate the reaction with less nucleophilic amines.[8]

-

Pyridine: Pyridine serves as both a base and a nucleophilic catalyst in some cases.[6]

-

Heating: Gentle heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Troubleshooting and Safety Considerations

-

Low Yield: If the yield is low, consider the following:

-

Moisture Contamination: Ensure all glassware is thoroughly dried and solvents are anhydrous. The stability of sulfonyl chlorides is compromised in the presence of water.[10]

-

Insufficient Reaction Time or Temperature: For less reactive nucleophiles, longer reaction times or gentle heating may be necessary.

-

Base Strength: A stronger, non-nucleophilic base might be required in some cases.

-

-

Side Product Formation: The primary side product is often the corresponding sulfonic acid from hydrolysis. This can be minimized by strictly anhydrous conditions.

-

Safety:

-

Tetralin-1-sulfonyl chloride is a corrosive solid and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[10]

-

Reactions involving sulfonyl chlorides generate HCl gas, which is corrosive. The use of a base and conducting the reaction in a fume hood is essential.

-

Tetralin itself can form explosive peroxides upon prolonged exposure to air and light.[11][12][13] While the sulfonyl chloride derivative is more stable, proper storage in a cool, dark place is recommended.

-

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of reactions involving tetralin-1-sulfonyl chloride. A thorough understanding of the interplay between solvent properties and reaction mechanism allows for the optimization of reaction conditions to achieve high yields and purity of the desired products. Dichloromethane is a versatile and often preferred solvent, while more polar aprotic solvents like acetonitrile can be employed for more challenging transformations. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently utilize tetralin-1-sulfonyl chloride in their synthetic endeavors.

References

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (n.d.).

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).

- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (2025, August 6).

- (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. (2008, May 19).

- Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (2020, March 20).

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- Tetralin SDS, 119-64-2 Safety Data Sheets - ECHEMI. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).

- Tetralin - Grokipedia. (n.d.).

- TETALIN FOR SYNTHESIS - Loba Chemie. (n.d.).

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

Sources

- 1. d-nb.info [d-nb.info]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 6. cbijournal.com [cbijournal.com]

- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecules | Free Full-Text | Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. grokipedia.com [grokipedia.com]

- 13. lobachemie.com [lobachemie.com]

Application Note & Protocol: Synthesis of Tetralin-6-sulfonyl Chloride via Friedel-Crafts Reaction

Abstract

Tetralin-6-sulfonyl chloride is a pivotal intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of complex sulfonamides and other derivatives with therapeutic potential.[1][2] The sulfonamide functional group is a privileged scaffold in drug design, valued for its hydrolytic stability and ability to form critical hydrogen bond interactions with biological targets.[2][3] This document provides a comprehensive guide to the synthesis of tetralin-6-sulfonyl chloride from 1,2,3,4-tetrahydronaphthalene (tetralin) using chlorosulfonic acid. It details the underlying Friedel-Crafts reaction mechanism, offers a robust step-by-step protocol, and includes essential information on characterization, safety, and troubleshooting for researchers in drug development and organic synthesis.

Part 1: Theoretical Framework and Mechanism

The synthesis of tetralin-6-sulfonyl chloride is achieved through an electrophilic aromatic substitution (SEAr) reaction, specifically a Friedel-Crafts chlorosulfonation.[4][5] In this reaction, the aromatic ring of tetralin acts as a nucleophile, attacking a potent electrophile generated from chlorosulfonic acid.

The Electrophile: Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent that serves as the source of the chlorosulfonyl group (-SO₂Cl).[4] It is a powerful acid and dehydrating agent, making it highly effective for this transformation.[4] The reaction is typically performed using an excess of chlorosulfonic acid which also acts as the solvent.

Reaction Mechanism

The mechanism proceeds in two main stages:

-

Electrophilic Attack: The electron-rich aromatic ring of tetralin attacks the electrophilic sulfur atom of chlorosulfonic acid. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A base (in this case, likely the chloride ion or another molecule of chlorosulfonic acid) abstracts a proton from the carbon bearing the new sulfonyl group, collapsing the intermediate and restoring the aromaticity of the ring. This results in the formation of the corresponding tetralin sulfonic acid.

In the presence of excess chlorosulfonic acid, the initially formed sulfonic acid is then converted to the desired sulfonyl chloride.[4]

Regioselectivity

The substitution pattern on the tetralin ring is governed by the directing effects of the fused aliphatic ring. The alkyl portion of tetralin is an electron-donating group (EDG) through induction, which activates the aromatic ring towards electrophilic attack.[6] EDGs are known to be ortho, para-directors.[7]

-

Position 6 (β-position): This is the para position relative to the C4a-C8a bond and is sterically accessible.

-

Position 5 (α-position): This is the ortho position, but it is more sterically hindered by the adjacent aliphatic ring.

Consequently, the electrophilic substitution occurs preferentially at the less hindered and electronically favorable position 6, leading to the formation of tetralin-6-sulfonyl chloride as the major product.

Part 2: Detailed Experimental Protocol

This protocol outlines the synthesis of tetralin-6-sulfonyl chloride. All operations involving chlorosulfonic acid must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment

| Material/Equipment | Specifications |

| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | ≥99% purity |

| Chlorosulfonic Acid (ClSO₃H) | ≥99% purity |

| Dichloromethane (DCM) | Anhydrous |

| Crushed Ice | Made from deionized water |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |

| Brine (Saturated NaCl) | Aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |

| Three-neck round-bottom flask | 250 mL, with appropriate stoppers |

| Magnetic stirrer and stir bar | |

| Addition funnel | 100 mL, pressure-equalizing |

| Thermometer | Low-temperature |

| Ice-salt bath | |

| Separatory funnel | 500 mL |

| Rotary evaporator |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Cooling: Place the flask in an ice-salt bath and cool to -10°C.

-

Reagent Addition: Carefully charge the flask with chlorosulfonic acid (e.g., 4 equivalents). Once the acid has cooled to -10°C, begin the dropwise addition of tetralin (1 equivalent) from the addition funnel over a period of approximately 30 minutes.[8]

-

Causality: Slow, dropwise addition at low temperature is critical to control the highly exothermic reaction and prevent undesirable side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.[8] Monitor the reaction progress by TLC (thin-layer chromatography) if a suitable method is developed.

-

Quenching: The reaction work-up is the most hazardous step. Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. This must be done in a fume hood behind a blast shield.

-

Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[11]

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Causality: The bicarbonate wash neutralizes any remaining acidic residue.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude sulfonyl chloride can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Part 3: Characterization and Data

The identity and purity of the synthesized tetralin-6-sulfonyl chloride should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Aromatic protons will show a characteristic splitting pattern consistent with 1,2,4-trisubstitution. Aliphatic protons of the tetralin core will appear as multiplets in the upfield region. |

| ¹³C NMR | Distinct signals for the aromatic carbons (including the carbon attached to the sulfonyl group) and the four aliphatic carbons. |

| FT-IR (ATR) | Characteristic strong asymmetric and symmetric S=O stretching bands around 1370 cm⁻¹ and 1170 cm⁻¹, respectively. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₁ClO₂S. |

Part 4: Visualizations

Experimental Workflow

Caption: Simplified mechanism of Friedel-Crafts chlorosulfonation.

Part 5: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Reagents are not anhydrous. 2. Reaction temperature was too high. 3. Insufficient reaction time. | 1. Use freshly opened or distilled reagents and dry glassware. 2. Maintain strict temperature control during addition. 3. Monitor reaction by TLC to ensure completion. |

| Formation of Dark-colored Byproducts | 1. Overheating during reaction or work-up. 2. Reaction with impurities. | 1. Ensure efficient cooling and slow quenching. 2. Use high-purity starting materials. Purify crude product via chromatography. |

| Product Hydrolysis | Product (sulfonyl chloride) exposed to moisture or base for extended periods during work-up. | Minimize the time the product is in contact with aqueous layers. Ensure organic extracts are thoroughly dried before concentration. |

Part 6: Safety Precautions

Chlorosulfonic acid is an extremely corrosive, toxic, and moisture-sensitive chemical. It reacts violently with water, releasing toxic gases (HCl and H₂SO₄ mists). [12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, closed-toe shoes, and chemical splash goggles. A face shield is strongly recommended. [9][14]* Ventilation: All manipulations must be performed inside a certified chemical fume hood. [9]* Handling: Add reagents slowly and in a controlled manner. Never add water to chlorosulfonic acid; always add the acid slowly to water (or ice). [9]* Spills: Neutralize small spills with a dry agent like sodium bicarbonate or sand. Do not use water. [14]* First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [10][13]For inhalation, move to fresh air and seek medical attention. [12]

Part 7: References

-

SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]

-

SafeRack. Chlorosulfonic Acid Chemical Overview. [Link]

-

New Jersey Department of Health. Hazard Summary: Chlorosulphonic Acid. [Link]

-

Su, W. et al. Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]

-

Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]

-

Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?[Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2024, November). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. [Link]

-

Choudary, B. M., et al. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2689-2693. [Link]

-

The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

-

ResearchGate. (2017, August). Application of Sulfonyl in Drug Design. [Link]

-

Chen, K., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(31), 12276-12285. [Link]

-

ResearchGate. Scheme 1: Reported strategies for the synthesis of tetralin-2-ol ring systems. [Link]

-

RSC Publishing. (2022, September 28). Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines. [Link]

-

Organic Chemistry Portal. Synthesis of sulfonyl chlorides by chlorosulfonation. [Link]

-